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molecular formula C9H14O4 B1264470 Methyl Acrylate Methyl Methacrylate CAS No. 9011-87-4

Methyl Acrylate Methyl Methacrylate

Cat. No. B1264470
M. Wt: 186.2 g/mol
InChI Key: NXMXPVQZFYYPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06538091B1

Procedure details

0.107 g of CuBr, 0.349 g of 2,2′-bipyridyl and 0.109 ml of ethyl-2-bromoisobutyrate was added to a mixture of methyl acrylate (5 ml) and methyl methacrylate (10 ml), and the reaction mixture was heated to 90° C. Methyl acrylate (20 ml) was added to the reaction mixture at a rate of addition of 0.1 ml/min. Samples were withdrawn at certain time periods, and from the composition data obtained from NMR measurements of these samples and from GPC measurement of the molecular weights relative to polystyrene standards, the compositional gradient along the chain of the final copolymer was calculated (FIGS. 6A-B). The final polymer (3.15 g) was purified by reprecipitation from methanol/THF. DSC measurements of the final copolymer show a single glass transition with Tg=52° C.
[Compound]
Name
CuBr
Quantity
0.107 g
Type
reactant
Reaction Step One
Quantity
0.349 g
Type
reactant
Reaction Step One
Quantity
0.109 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1C1C=CC=CN=1.[CH2:13]([O:15][C:16](=[O:21])[C:17](Br)(C)[CH3:18])C.[C:22]([O:27][CH3:28])(=[O:26])[C:23]([CH3:25])=[CH2:24]>C(OC)(=O)C=C>[C:16]([O:15][CH3:13])(=[O:21])[CH:17]=[CH2:18].[C:22]([O:27][CH3:28])(=[O:26])[C:23]([CH3:25])=[CH2:24] |f:4.5|

Inputs

Step One
Name
CuBr
Quantity
0.107 g
Type
reactant
Smiles
Name
Quantity
0.349 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Name
Quantity
0.109 mL
Type
reactant
Smiles
C(C)OC(C(C)(C)Br)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C=C)(=O)OC
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C=C)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Samples were withdrawn at certain time periods
CUSTOM
Type
CUSTOM
Details
The final polymer (3.15 g) was purified by reprecipitation from methanol/THF

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)OC.C(C(=C)C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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